(E)-methyl 2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate
Description
The compound (E)-methyl 2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate (CAS: 2034894-48-7, C₁₅H₁₉NO₅S₂, MW: 357.45 g/mol) features a piperidine core substituted with a sulfonyl group, an acryloyl-thiophene moiety, and a methyl acetate ester (Fig. 1) . Its structural complexity arises from the integration of multiple functional groups:
- Sulfonyl group (-SO₂-): Enhances polarity and may influence biological activity.
- (E)-3-(Thiophen-2-yl)acryloyl: Introduces π-conjugation and planar geometry, likely contributing to electronic interactions.
- Methyl acetate ester: Improves solubility and serves as a hydrolyzable prodrug motif.
This compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules with heterocyclic motifs.
Properties
IUPAC Name |
methyl 2-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]sulfonylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S2/c1-21-15(18)11-23(19,20)13-6-8-16(9-7-13)14(17)5-4-12-3-2-10-22-12/h2-5,10,13H,6-9,11H2,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUAQKJJISCXGG-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate typically involves multiple steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acryloylation: The thiophene ring is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Piperidine ring formation: The piperidine ring is synthesized separately and then coupled with the acryloylated thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acryloyl group can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-methyl 2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of thiophene-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-methyl 2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
To contextualize its properties, a comparison with structurally related compounds is provided below. Key analogs are selected based on shared functional groups (e.g., piperidine, sulfonyl, acryloyl, or thiophene moieties).
Structural Analysis
a) Shared Features
- Piperidine/Piperazine Cores : Both the target compound and 6d (from ) incorporate nitrogen-containing heterocycles, which are critical for binding to biological targets (e.g., enzymes or receptors) .
- Sulfonyl/Sulfonamide Groups : The sulfonyl group in the target compound contrasts with the sulfonamide in 6d , altering electronic properties and hydrogen-bonding capacity .
- Thiophene vs. Fluorophenyl: The thiophene in the target compound and Ethyl (E)-3-hydroxy...but-2-enoate () provides aromaticity and sulfur-based interactions, whereas 2-Acetylphenyl...acrylate () uses a fluorophenyl group for halogen bonding .
b) Divergent Features
- Ester vs. Carbamoyl: The methyl ester in the target compound differs from the carbamoyl group in Ethyl (E)-3-hydroxy...but-2-enoate, impacting hydrolytic stability and metabolic pathways .
- Biological Activity : Compounds like 6d and 6e () are designed with benzhydryl substituents for enhanced lipophilicity and CNS penetration, whereas the target compound’s thiophene may optimize interactions with sulfur-rich enzymes .
Biological Activity
(E)-methyl 2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate is a complex organic compound that exhibits potential biological activities due to its unique structural features, including the presence of thiophene and piperidine moieties. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Structural Features
- Thiophene Ring : Contributes to the compound's reactivity and biological interactions.
- Piperidine Moiety : Known for various pharmacological activities.
- Sulfonyl Group : Enhances solubility and biological activity.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
Anticancer Potential
Research indicates that related compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
Case Study:
A study on thiophene-based compounds revealed that they could induce apoptosis in various cancer cell lines, suggesting a potential therapeutic application in oncology.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This is particularly relevant for conditions like arthritis and other inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thiophene-acryloyl moiety.
- Sulfonation of the piperidine derivative.
- Esterification to obtain the final product.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of thiophene-containing compounds, highlighting how modifications can enhance biological efficacy.
Table: Structure-Activity Relationship
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Tetrahydrobenzo[b]thiophene framework | Analgesic and anti-inflammatory |
| 2-Amino-thiophene derivatives | Similar thiophene structure | Antimicrobial and anticancer |
| Thienopyrimidine derivatives | Incorporates pyrimidine ring | Antiviral and anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
